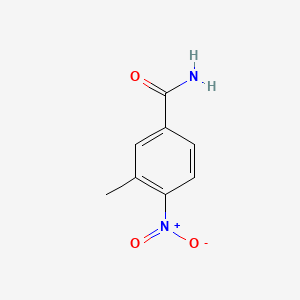

3-Methyl-4-nitrobenzamide

描述

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. foodb.ca This functional group, consisting of a carbonyl group linked to a nitrogen atom, is a common feature in many pharmaceuticals and industrial chemicals. pharmaguideline.com Benzamides can be simple, like the parent compound benzamide, or they can be substituted with various functional groups on the benzene ring, which alters their chemical and physical properties. wikipedia.orgontosight.ai

3-Methyl-4-nitrobenzamide is a prime example of a substituted benzamide. The presence of the methyl group at the 3-position and the electron-withdrawing nitro group at the 4-position significantly influences its reactivity and potential applications. ontosight.ai These substituents create a unique electronic and steric environment, making it a specific and valuable building block for chemists.

Significance as a Key Precursor and Intermediate in Advanced Organic Synthesis

The true value of this compound lies in its role as a key precursor and intermediate in the synthesis of a wide array of more complex organic molecules. It serves as a starting point for creating compounds with potential applications in medicinal chemistry and materials science.

The reactivity of its functional groups allows for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, opening up pathways to synthesize a different class of compounds with altered biological activities. This versatility makes this compound a crucial component in the toolbox of synthetic organic chemists.

Detailed Research Findings

The synthesis of this compound itself is a multi-step process. A common route involves the oxidation of 2,4-dimethyl nitrobenzene (B124822) to form 3-methyl-4-nitrobenzoic acid, which is then converted to the final amide product. Another approach starts with 3-methyl-4-nitrobenzoic acid, which is treated with thionyl chloride to form the acid chloride, followed by a reaction with aqueous ammonia (B1221849) to yield this compound. asianpubs.org

Once synthesized, this compound can be used in various reactions. For example, it can be dehydrated to form 3-methyl-4-nitrobenzonitrile. This nitrile derivative is a key intermediate in the synthesis of compounds like 5-cyanoindole. asianpubs.org

The chemical properties of this compound have been well-documented. It is soluble in alcohol and slightly soluble in hot water. chemicalbook.comfishersci.co.uk Its melting point is reported to be in the range of 158-160°C. alfa-chemistry.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N2O3 | alfa-chemistry.comsynquestlabs.comaaronchem.com |

| Molecular Weight | 180.16 g/mol | alfa-chemistry.com |

| Melting Point | 158-160 °C | alfa-chemistry.com |

| Boiling Point | 320.5 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 147.6 °C | alfa-chemistry.com |

| Density | 1.322 g/cm³ | alfa-chemistry.com |

| Solubility | Soluble in alcohol, slightly soluble in hot water | chemicalbook.comfishersci.co.uk |

| CAS Number | 99584-85-7 | synquestlabs.comaaronchem.com |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAAGQMIPKPDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344314 | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-85-7 | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Transformative Reaction Pathways of 3 Methyl 4 Nitrobenzamide

Established Synthetic Routes and Mechanistic Considerations

The primary and most direct method for synthesizing 3-Methyl-4-nitrobenzamide involves the derivatization of 3-methyl-4-nitrobenzoic acid. Additionally, the synthesis of this precursor from readily available starting materials is a critical aspect of its accessibility.

Synthesis via 3-Methyl-4-nitrobenzoic Acid Derivatization

The conversion of 3-methyl-4-nitrobenzoic acid to this compound is a standard amidation reaction. libretexts.orgasianpubs.org This process typically involves two main steps: activation of the carboxylic acid group followed by reaction with an ammonia (B1221849) source. libretexts.org

A common method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is often achieved by treating 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF) to accelerate the reaction. asianpubs.org The resulting 3-methyl-4-nitrobenzoyl chloride is a highly reactive intermediate.

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent nucleophilic attack by a chloride ion and the release of sulfur dioxide and hydrogen chloride gas yields the acyl chloride.

The activated acyl chloride is then reacted with aqueous ammonia (NH₃) to form the amide. asianpubs.org The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield this compound.

Table 1: Synthesis of this compound from 3-Methyl-4-nitrobenzoic Acid

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | 3-Methyl-4-nitrobenzoic acid, Thionyl chloride, DMF (cat.), Reflux, 3h | 3-Methyl-4-nitrobenzoyl chloride | - | asianpubs.org |

Alternative Synthetic Strategies for Related Nitrobenzamide Scaffolds

The synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, is crucial. A common starting material for this is 2,4-dimethylnitrobenzene. patsnap.comgoogle.comresearchgate.netchemicalbook.com Various oxidation methods have been developed to selectively oxidize one of the methyl groups.

One approach involves oxidation with nitric acid under elevated temperature and pressure. google.com Another method utilizes potassium permanganate (B83412) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to achieve oxidation. researchgate.net A more environmentally conscious method employs molecular oxygen catalyzed by cobalt acetate (B1210297) in acetic acid, with sodium bromide as a co-catalyst. chemicalbook.com

Furthermore, alternative strategies for the synthesis of other substituted nitrobenzamides can provide insight into the broader synthetic landscape. For instance, the synthesis of N-methyl-4-nitrobenzamide has been achieved by reacting 4-nitrobenzoyl chloride with methylamine. Another example is the synthesis of 4-amino-3-nitrobenzamide, which can be prepared through the nitration of 4-aminobenzoic acid derivatives followed by amidation.

Comprehensive Analysis of Chemical Reactivity and Functional Group Interconversions

The functional groups of this compound—the nitro group, the amide bond, and the aromatic ring—are all susceptible to various chemical transformations, making it a versatile building block.

Selective Reduction of the Nitro Moiety to Amino Functionality

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding 3-methyl-4-aminobenzamide. This reaction is fundamental in the synthesis of various biologically active compounds and other complex molecules.

Catalytic hydrogenation is a widely used method for this reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is often preferred due to its high selectivity and clean reaction profile. Other metal catalysts, such as those based on iron, have also been employed for the hydrogenation of nitroarenes. acs.org

Alternative reducing agents can also be employed. A metal-free reduction of nitrobenzamides to the corresponding aminobenzamides has been achieved using a combination of isopropanol (B130326) and potassium hydroxide (B78521). researchgate.net This method offers a milder and potentially more cost-effective alternative to catalytic hydrogenation.

Table 2: Selective Reduction of this compound

| Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C | 3-Methyl-4-aminobenzamide | - | |

| iPrOH/KOH | 3-Methyl-4-aminobenzamide | Good to Excellent | researchgate.net |

Hydrolytic Cleavage of the Amide Bond

The hydrolysis of N-methyl-N-nitrobenzamides in aqueous sulfuric acid can proceed through both non-catalyzed and acid-catalyzed pathways. rsc.orgrsc.org In moderately acidic solutions, a non-catalyzed pathway is observed. However, in stronger acidic conditions (>5 mol dm⁻³ H₂SO₄), an A-1 type acid-catalyzed mechanism dominates. This involves the protonation of the substrate followed by a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. rsc.org The stability of this cation influences the reaction pathway.

Under basic conditions, amide hydrolysis, or saponification, typically proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.

Electrophilic Aromatic Substitution on the Benzene (B151609) Nucleus

The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the methyl group, the nitro group, and the amide group.

The methyl group is an activating, ortho-, para-director. The amide group is also generally considered an ortho-, para-director. In contrast, the nitro group is a strong deactivating, meta-director. libretexts.orglibretexts.org The interplay of these directing effects will determine the position of the incoming electrophile. Given the strong deactivating nature of the nitro group, the ring is generally less reactive towards electrophilic attack compared to benzene. libretexts.orgmsu.edu

For this compound, the positions ortho to the methyl group (C2 and C4) and para to the methyl group (C6) are activated. However, the C4 position is already occupied by the nitro group. The positions meta to the nitro group are C2 and C6. The amide group directs to its ortho positions (C2 and C6) and its para position (which is the methyl group). Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are ortho to the methyl group, meta to the nitro group, and ortho to the amide group.

Specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the available literature. However, general procedures for the bromination of nitrobenzene (B124822) using an alkali metal bromate (B103136) and aqueous sulfuric acid have been reported. google.com Similarly, nitration of substituted benzamides can be achieved using reagents like urea (B33335) nitrate (B79036) and concentrated sulfuric acid, which can offer regioselectivity and avoid amide hydrolysis. rasayanjournal.co.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methyl-4-nitrobenzoic acid |

| Thionyl chloride |

| Dimethylformamide |

| 3-Methyl-4-nitrobenzoyl chloride |

| 2,4-Dimethylnitrobenzene |

| Potassium permanganate |

| Tetrabutylammonium bromide |

| Cobalt acetate |

| Sodium bromide |

| N-methyl-4-nitrobenzamide |

| 4-Amino-3-nitrobenzamide |

| 4-Aminobenzoic acid |

| 3-Methyl-4-aminobenzamide |

| 3-methyl-4-nitrobenzonitrile |

| Trifluoroacetic anhydride |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for modifying aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. In the case of this compound, the molecular architecture is primed for such transformations. The nitro group (-NO₂) at the 4-position exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This effect significantly depletes electron density from the aromatic ring, making it susceptible to attack by nucleophiles.

The nitro group's position para to the amide functionality is crucial for activating the ring towards SNAr. When a nucleophile attacks the carbon atom bearing the nitro group (the ipso-carbon), a negatively charged intermediate known as a Meisenheimer complex is formed. The stability of this complex is paramount for the reaction to proceed. The para-nitro group is exceptionally effective at stabilizing this intermediate by delocalizing the negative charge through resonance onto its oxygen atoms.

While specific documented examples of SNAr on this compound are not extensively detailed in peer-reviewed literature, the principles of organic chemistry predict its reactivity. The nitro group itself can serve as the leaving group, being displaced by a variety of strong nucleophiles. This reaction generally requires specific conditions, such as elevated temperatures, to overcome the activation energy for the substitution. The general mechanism involves the addition of the nucleophile to form the stabilized Meisenheimer complex, followed by the elimination of the nitro group (as a nitrite (B80452) ion) to restore aromaticity.

Potential transformations via this pathway could involve a range of nucleophiles, leading to diverse derivatives. For instance, reaction with alkoxides (like sodium methoxide) could yield a 4-methoxy-3-methylbenzamide (B2670196) derivative, while reaction with amines or thiols could introduce corresponding amino or thioether functionalities at the 4-position. The reactivity is analogous to that of other para-nitro-substituted benzamides, which are known to undergo such substitutions.

| Potential Nucleophile | Anticipated Product | Significance of Transformation |

| Methoxide (CH₃O⁻) | 4-Methoxy-3-methylbenzamide | Introduction of an electron-donating methoxy (B1213986) group, altering the electronic properties and potential biological activity of the molecule. |

| Piperidine (C₅H₁₀NH) | 4-(Piperidin-1-yl)-3-methylbenzamide | Formation of a tertiary amine derivative, often explored in medicinal chemistry for its pharmacokinetic properties. |

| Thiophenolate (C₆H₅S⁻) | 3-Methyl-4-(phenylthio)benzamide | Creation of a thioether linkage, a functional group with distinct chemical reactivity and potential for further modification. |

This table illustrates potential SNAr reactions based on established chemical principles for nitro-activated aromatic compounds.

Derivatization through Amide Bond Formation with Diverse Amine Substrates

The synthesis of derivatives from this compound is most directly achieved by leveraging its precursor, 3-methyl-4-nitrobenzoic acid. The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of synthetic chemistry, enabling the linkage of diverse molecular fragments. This pathway allows for the creation of a library of N-substituted-3-methyl-4-nitrobenzamide derivatives.

The process typically involves the activation of the carboxylic acid group of 3-methyl-4-nitrobenzoic acid to make it more susceptible to nucleophilic attack by an amine. Common methods include converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting 3-methyl-4-nitrobenzoyl chloride can then be reacted with a wide array of primary or secondary amines to form the desired amide product.

Research has demonstrated the successful synthesis of various N-aryl derivatives of this compound. In one synthetic approach, 3-methyl-4-nitrobenzoic acid was reacted with different substituted anilines to produce a series of novel benzamide (B126) compounds. These reactions highlight the versatility of the amide coupling strategy for generating structural diversity. The specific yields obtained underscore the efficiency of this transformative pathway. For example, the reaction with aniline, 4-ethylaniline, and 4-methoxyaniline proceeded to give the corresponding N-substituted benzamides in high yields. evitachem.com

| Amine Substrate | Product Name | Yield (%) | Reference |

| Aniline | N-(Phenyl)-3-methyl-4-nitrobenzamide | 82% | evitachem.com |

| 4-Ethylaniline | N-(4-Ethylphenyl)-3-methyl-4-nitrobenzamide | 80% | evitachem.com |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-methyl-4-nitrobenzamide | 71% | evitachem.com |

This table presents detailed research findings for the synthesis of this compound derivatives via amide bond formation.

This method provides a robust and modular approach to synthesizing a wide range of derivatives, where the properties of the final molecule can be systematically tuned by selecting the appropriate amine substrate.

Structure Activity Relationship Sar Investigations of 3 Methyl 4 Nitrobenzamide Derivatives

Rational Design Principles for Molecular Modification

The rational design of 3-methyl-4-nitrobenzamide derivatives is often guided by the goal of enhancing their interaction with specific biological targets. For instance, in the development of reactivators for nerve agent-inhibited acetylcholinesterase (AChE), the 4-methyl-3-nitrobenzamide (B98135) scaffold has been identified as a promising starting point. diva-portal.orgdiva-portal.org The design strategy involves systematically modifying substituents at the 3 and 4-positions of the benzamide (B126) ring to optimize binding affinity and reactivation efficacy. diva-portal.org

Elucidation of Substituent Effects on Chemical Reactivity and Biological Efficacy

The substituents on the benzamide ring of this compound derivatives have a profound impact on their chemical reactivity and biological efficacy.

Chemical Reactivity: The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. However, it makes the compound susceptible to nucleophilic aromatic substitution, where the nitro group can be replaced by other functional groups under specific conditions. The nitro group can also be reduced to an amino group, a common reaction used to create new derivatives with different properties.

Biological Efficacy: The biological activity of this compound derivatives is highly dependent on their substitution patterns. For example, in the context of AChE reactivators, modifications to the 3 and 4 positions of the 4-methyl-3-nitrobenzamide scaffold have been shown to have a large impact on their activity against various nerve agents. diva-portal.org Studies on other benzamide derivatives have shown that the position of substituents can significantly affect their biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of a nitro group on a phenyl substituent influenced the inhibitory potential against certain enzymes. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various benzamide derivatives, providing insights into potential modifications for this compound.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 4-Methyl-3-nitrobenzamide analogs | Variation of size and electronic properties at positions 3 and 4 | Varied reactivation efficacy against different nerve agents. | diva-portal.org |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | Methyl group at meta position on the N-phenyl ring | Increased inhibitory activity compared to ortho or para positions. | nih.govresearchgate.net |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | Methoxy (B1213986) group on the N-phenyl ring | Decreased inhibitory activity compared to methyl-substituted analogs. | nih.gov |

Comparative Analysis with Structurally Related Benzamide Analogs and Pharmacophores

To better understand the structure-activity relationships of this compound, it is useful to compare it with structurally related compounds.

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide: The introduction of a 2,6-dimethylphenyl group on the amide nitrogen introduces significant steric hindrance. This can force the benzamide group out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net In other N-phenylbenzamides, ortho-substituents like the dimethylphenyl group have been shown to enhance anticonvulsant potency by restricting molecular rotation and improving receptor binding.

N-Methyl-4-nitrobenzamide: This compound lacks the methyl group at the 3-position of the benzoyl ring. The absence of this group would slightly alter the steric and electronic environment around the benzamide core. N-Methyl-4-nitrobenzamide has been investigated for its biological activities, including the inhibition of phosphodiesterase 10A (PDE10A) and antimicrobial properties. The nitro group at the para-position is crucial for these activities.

Metalaxyl-type compounds: Metalaxyl is a phenylamide fungicide. researchgate.net While structurally distinct from this compound, a comparative analysis can be informative. Metalaxyl and other phenylamide fungicides work by inhibiting ribosomal RNA synthesis in fungi. researchgate.net The activity of these compounds is also highly dependent on the substituents on the phenyl ring.

The table below provides a comparative overview of these analogs.

| Compound | Key Structural Difference from this compound | Reported Biological Relevance | Reference |

| N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide | Addition of a 2,6-dimethylphenyl group at the amide nitrogen. | Potential for altered receptor binding due to steric hindrance and restricted rotation. researchgate.net | researchgate.net |

| N-Methyl-4-nitrobenzamide | Lacks the methyl group at the 3-position of the benzoyl ring. | Inhibitor of phosphodiesterase 10A, potential antimicrobial agent. | |

| Metalaxyl | Phenylamide fungicide with a different substitution pattern. | Inhibits fungal rRNA synthesis. researchgate.net | researchgate.net |

Development of Novel this compound Scaffolds for Specialized Applications

The this compound scaffold serves as a versatile starting point for developing novel compounds with specialized applications. For example, it has been used as a precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

One area of development is the creation of PROTACs (Proteolysis Targeting Chimeras), where a derivative of the scaffold could potentially be used to bind to a target protein and an E3 ligase, leading to the degradation of the target protein. nih.gov The 4-methyl-3-nitrobenzamide scaffold has also shown broad-spectrum binding to various nerve-agent-inhibited AChE species, making it a valuable scaffold for the development of broad-spectrum antidotes. diva-portal.org Further research is exploring the synthesis of novel 4-substituted-3-nitrobenzamide derivatives with anti-tumor activities. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 3 Methyl 4 Nitrobenzamide and Its Analogs

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods provides a holistic view of the molecular architecture of 3-Methyl-4-nitrobenzamide, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For analogs of this compound, such as N-methoxy-N,3-dimethyl-4-nitrobenzamide, the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows characteristic signals for the aromatic protons, the N-methoxy group, and the N-methyl group. Similarly, the ¹³C NMR spectrum reveals distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl groups.

For instance, in the ¹H NMR spectrum of N-benzyl-3-methyl-4-nitrobenzamide, recorded in DMSO, a singlet at 9.28 ppm corresponds to the amide proton (NH), while other signals align with the aromatic and methyl protons. rsc.org The ¹³C NMR spectrum further supports the structure with appropriate chemical shifts for the carbons present in the molecule. rsc.org

Detailed NMR data for a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, has also been reported, providing a complete picture of its complex structure. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| N-benzyl-3-methyl-4-nitrobenzamide | DMSO | 9.28 (s, 1H) | NH | rsc.org |

| 8.46 (s, 1H) | Ar-H | rsc.org | ||

| 7.97 (d, J = 4.9 Hz, 2H) | Ar-H | rsc.org | ||

| 7.35 (s, 1H) | Ar-H | rsc.org | ||

| 7.30 (t, J = 7.6 Hz, 3H) | Ar-H | rsc.org | ||

| 4.56 (d, J = 5.8 Hz, 2H) | CH₂ | rsc.org | ||

| 2.52 (s, 3H) | CH₃ | rsc.org | ||

| N-methoxy-N,3-dimethyl-4-nitrobenzamide | CDCl₃ | 8.26 (d, J = 7.0 Hz, 2H) | Ar-H | |

| 7.83 (d, J = 7.5 Hz, 2H) | Ar-H | |||

| 3.52 (s, 3H) | N-OMe | |||

| 3.39 (s, 3H) | N-Me |

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |

| N-methoxy-N,3-dimethyl-4-nitrobenzamide | 167.7 | C=O | |

| 148.8 | C-NO₂ | ||

| 140.0 | C-Me | ||

| 129.2, 123.2 | Aromatic Carbons | ||

| 61.3 | N-OMe | ||

| 33.1 | N-Me |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its analogs, FT-IR spectra typically show characteristic absorption bands for the amide and nitro functional groups.

For N-methoxy-N,3-dimethyl-4-nitrobenzamide, the IR spectrum (KBr) displays a strong absorption at 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration and another at 1520 cm⁻¹ for the nitro (NO₂) group. Similarly, the FT-IR spectrum of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide has been used to confirm the presence of its key functional groups. researchgate.net The vibrational frequencies of o-nitrobenzamide have been extensively studied, with experimental FT-IR and FT-Raman spectra recorded and compared with theoretical calculations. muthayammal.in

Table 3: Characteristic FT-IR Frequencies for this compound and Analogs

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| N-methoxy-N,3-dimethyl-4-nitrobenzamide | 1680 | C=O stretch | |

| 1520 | NO₂ stretch | ||

| N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide | 1717, 1667 | C=O stretch | arabjchem.org |

| 1490, 1480 | N-O stretch | arabjchem.org | |

| 1341 | C-O-C stretch | arabjchem.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture and provides their molecular weights, offering a high degree of confidence in compound identification and purity assessment. This technique has been employed to characterize analogs of this compound.

For example, the analysis of 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide by LC-MS (ESI+) showed the [M+H]⁺ ion at m/z 511.8, confirming its molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) further provided an exact mass, solidifying the structural assignment. mdpi.com The use of LC-MS is also highlighted in the analysis of various nitrosamine (B1359907) impurities in pharmaceutical ingredients, demonstrating its utility in quantitative analysis. sigmaaldrich.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. The crystal structure of several analogs of this compound has been elucidated using this technique.

For instance, the crystal structure of N-(4-Methylphenylsulfonyl)-3-nitrobenzamide was determined to be monoclinic, and the analysis revealed details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov Similarly, the crystal structure of 4-(tert-Butyl)-4-nitro-1,1-biphenyl was solved, providing precise unit cell parameters and information on the stabilizing C-H···O interactions. bohrium.com The synthesis and single-crystal XRD characterization of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide have also been reported. researchgate.net

Table 4: Crystal Data for an Analog of this compound

| Compound | N-(4-Methylphenylsulfonyl)-3-nitrobenzamide |

| Formula | C₁₄H₁₂N₂O₅S |

| Molar Mass | 320.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9736 (5) |

| b (Å) | 23.245 (2) |

| c (Å) | 12.7197 (11) |

| β (°) | 100.820 (4) |

| Volume (ų) | 1444.4 (2) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

| Reference | nih.gov |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. DFT calculations have been successfully applied to study this compound and its analogs.

For 4-(tert-Butyl)-4-nitro-1,1-biphenyl, DFT and Hartree-Fock (HF) methods were used to optimize the molecular geometry, and the results were compared with experimental X-ray diffraction data. bohrium.com These calculations also provided information on the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and Mulliken atomic charges. bohrium.com In another study, DFT calculations were used to investigate the optimized geometry and vibrational frequencies of N,N-diacylaniline derivatives, including a nitrobenzamide analog. arabjchem.org The synthesis, crystal structure, and DFT analysis of 3-methyl-4-nitro-1,1-biphenyl have also been reported, highlighting the synergy between experimental and theoretical methods. bohrium.com

Furthermore, DFT has been employed to study the molecular structure and vibrational spectra of related nitrobenzoic acids, providing a basis for understanding the properties of this compound. scirp.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Band Gap)

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound and its analogs. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap generally signifies higher stability and lower chemical reactivity. researchgate.netchalcogen.ro

For benzamide (B126) derivatives, the HOMO and LUMO energies, and consequently the band gap, are significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com The strong electron-withdrawing nature of the nitro group (-NO₂) in this compound deactivates the benzene (B151609) ring. In related nitrobenzamide compounds, the HOMO orbitals are often distributed over the amide group and the benzene ring, while the LUMO orbitals are primarily located over the nitro-phenyl moieties. researchgate.net

Theoretical calculations for similar nitro-aromatic compounds have shown that the HOMO-LUMO energy gap can be a predictor of chemical reactivity. bohrium.com For instance, in a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl, a HOMO-LUMO energy gap of 3.97 eV was indicative of a soft and highly reactive molecule. bohrium.com In another analysis of a bis-amide containing a nitrobenzamide fragment, the HOMO-LUMO gap was calculated to be 3.37447 eV, with the negative values of both HOMO (-6.2254 eV) and LUMO (-2.85093 eV) suggesting thermodynamic stability. researchgate.net The presence of solvents can also influence the energy gap. researchgate.netajchem-a.com

These computational approaches allow for the prediction of electronic properties that are crucial for understanding the molecule's behavior in various chemical and biological contexts. sapub.org

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters in Related Nitro-Aromatic Compounds

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Band Gap (ΔE) (eV) | Reference |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | -6.2254 | -2.85093 | 3.37447 | researchgate.net |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | - | - | 3.97 | bohrium.com |

| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 | mdpi.com |

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color scale where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For nitrobenzamide derivatives, the MEP map is particularly informative. The oxygen atoms of the nitro group typically represent a region of high electron density (negative potential), making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amide group are often in an electron-deficient region (positive potential), indicating a site for nucleophilic attack. researchgate.net

Quantum mechanical calculations, such as those using DFT, can generate these MEP maps, providing insights into the molecule's intermolecular interaction patterns and reactivity. researchgate.netdiva-portal.org For example, in related molecules, MEP analysis has been used to identify the electrophilic and nucleophilic sites, which is crucial for understanding how the molecule might interact with biological targets or other reagents. researchgate.net The electrostatic potential is a key factor in ligand recognition and the formation of intermolecular interactions like hydrogen bonds. researchgate.netdiva-portal.org

Table 2: Predicted Reactive Sites from MEP Analysis in Benzamide Analogs

| Molecular Region | Predicted Reactivity | Common Location | Reference |

| Negative Potential (Red) | Electrophilic Attack | Oxygen atoms of the nitro group | researchgate.net |

| Positive Potential (Blue) | Nucleophilic Attack | Hydrogen atoms of the amide group | researchgate.net |

Prediction of Chemical Reactivity and Reaction Pathway Optimization

The chemical reactivity of this compound is largely dictated by its functional groups: the amide, the methyl group, and the nitro group. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution, where the nitro group can be replaced by other nucleophiles under specific conditions.

A primary reaction of the nitro group is its reduction to an amino group (e.g., forming 3-methyl-4-aminobenzamide), typically achieved using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. This transformation is a key step in the synthesis of various derivatives.

The synthesis of this compound itself often starts from 3-methyl-4-nitrobenzoic acid. asianpubs.org A common pathway involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with ammonia (B1221849). asianpubs.orgvulcanchem.com Optimization of this pathway is crucial for industrial applications to ensure high yield and purity. asianpubs.org For instance, the synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, can be achieved by the oxidation of 2,4-dimethylnitrobenzene.

Computational methods can aid in predicting reactivity. Density Functional Theory (DFT) calculations can be used to compute parameters that correlate with reactivity, such as the HOMO-LUMO gap, which can predict charge-transfer behavior. These theoretical studies complement experimental findings and can guide the optimization of reaction pathways.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. This method is widely used in drug discovery to understand and predict ligand-target interactions at a molecular level. tandfonline.comresearchgate.net

For this compound and its analogs, molecular docking studies can elucidate how these compounds interact with biological targets. For example, the 4-methyl-3-nitrobenzamide (B98135) scaffold has been investigated for its binding to acetylcholinesterase (AChE), a key enzyme in the nervous system. diva-portal.org Docking studies of a compound containing this scaffold revealed an arene-arene sandwich interaction with tyrosine (Tyr124) and tryptophan (Trp286) residues in the enzyme's active site. diva-portal.org Additionally, a potential hydrogen bond between the nitro group and the backbone amide of a serine residue (Ser298) was identified. diva-portal.org

In studies of other nitrobenzamide derivatives, docking simulations have been crucial in explaining their biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied for their antidiabetic potential, docking revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of α-glucosidase and α-amylase. researchgate.netnih.gov Such simulations help to rationalize the structure-activity relationships observed experimentally. researchgate.net The binding energy, calculated during docking, provides an estimate of the binding affinity between the ligand and the target. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. researchgate.net This technique allows for the analysis of conformational flexibility and the stability of ligand-protein complexes, providing insights that are complementary to static molecular docking studies. tandfonline.comnih.gov

For benzamide derivatives, MD simulations can validate the stability of binding poses predicted by molecular docking. researchgate.net In a study of antidiabetic nitrobenzamide derivatives, MD simulations were performed on the most active compound in complex with its target enzymes, α-glucosidase and α-amylase. researchgate.netnih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested the stability of the compound within the binding site. researchgate.netnih.gov

MD simulations also provide information on the dynamics of the interactions. For instance, they can show how electrostatic interactions and the involvement of water molecules contribute to the stability of the complex. nih.gov By observing the conformational changes of both the ligand and the protein, researchers can gain a more dynamic and realistic understanding of the binding event. diva-portal.org This information is critical for the rational design of more potent and specific inhibitors or activators. evitachem.com

Hirshfeld Surface Analysis for Intermolecular Interaction Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique surface for each molecule. scirp.org This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com

In the crystal structures of related compounds, Hirshfeld analysis has revealed the prevalence of specific interactions. For example, in a study of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, the most significant contributions to the Hirshfeld surface were from H⋯H (43%), C⋯H (18%), O⋯H (17%), and N⋯H (6%) interactions. researchgate.net Similarly, for a different bis-amide, the dominant contacts were H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). researchgate.net These interactions, particularly hydrogen bonds of the N–H···O and C–H···O type, are crucial for stabilizing the crystal structure. researchgate.net The red areas on a dnorm mapped surface indicate close contacts, often corresponding to hydrogen bonds. nih.govmdpi.com

This quantitative analysis of intermolecular forces is essential for understanding the solid-state behavior of molecules, including their polymorphism and solubility. researchgate.net

Table 3: Common Intermolecular Contacts and Their Contributions in Related Amide Crystal Structures

| Interaction Type | Contribution (%) in N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide | Contribution (%) in another bis-amide derivative | Reference |

| H···H | 43% | 29.0% | researchgate.net |

| C···H / H···C | 18% | 28.2% | researchgate.net |

| O···H / H···O | 17% | 30.5% | researchgate.net |

| N···H / H···N | 6% | - | researchgate.net |

Pharmacological and Biological Research Applications of 3 Methyl 4 Nitrobenzamide and Its Derivatives

Investigations into Antimicrobial Activity

The antimicrobial potential of nitrobenzamide derivatives has been a key area of scientific inquiry. Studies have demonstrated that modifications to the core structure can yield compounds with significant efficacy against a range of bacterial pathogens.

Efficacy against Gram-Positive Bacterial Pathogens

Derivatives of 4-nitrobenzamide (B147303) have shown notable activity against Gram-positive bacteria. In one study, new Schiff base derivatives of 4-nitrobenzamide were synthesized and evaluated for their antibacterial properties. ijpbs.com These compounds demonstrated inhibitory effects against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. ijpbs.comnanobioletters.com One particular derivative, identified as compound 3a in the study, was found to be highly potent compared to other synthesized analogs. ijpbs.com Another study focusing on N-benzamide derivatives also reported excellent activity against B. subtilis, with some compounds showing zones of inhibition as large as 25 mm. nanobioletters.com

Efficacy against Gram-Negative Bacterial Pathogens

The same series of Schiff base derivatives of 4-nitrobenzamide also exhibited efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. ijpbs.com The disc diffusion method was used to assess the biocidal potency, revealing that the synthesized compounds were effective in inhibiting the growth of these pathogens. ijpbs.com Research on other N-benzamide derivatives confirmed activity against E. coli, with one compound producing a 31 mm zone of inhibition, indicating significant antibacterial potential. nanobioletters.com

Table 1: In Vitro Antibacterial Activity of Selected 4-Nitrobenzamide Derivatives ijpbs.com

| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/ml |

|---|---|---|

| 3a | S. aureus (Gram-positive) | 24 |

| B. subtilis (Gram-positive) | 20 | |

| E. coli (Gram-negative) | 22 | |

| P. aeruginosa (Gram-negative) | 18 | |

| 3a1 | S. aureus (Gram-positive) | 25 |

| B. subtilis (Gram-positive) | 22 | |

| E. coli (Gram-negative) | 24 | |

| P. aeruginosa (Gram-negative) | 20 |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds, including nitrobenzamide derivatives, is largely attributed to the redox properties of the nitro group. nih.gov A widely accepted model suggests that these compounds act as prodrugs that require reductive bioactivation within the bacterial cell to exert their effects. encyclopedia.pubencyclopedia.pub This reduction is carried out by bacterial nitroreductase enzymes. nih.govencyclopedia.pub The process converts the nitro group into highly reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. nih.govencyclopedia.pub These reactive intermediates can then cause cellular damage, including binding covalently to DNA, which leads to nuclear damage and ultimately, cell death. encyclopedia.pub The formation of these reactive species is a key step in the mechanism of action and is responsible for the observed toxicity towards microorganisms. nih.gov

Anti-inflammatory and Analgesic Properties Research

In addition to antimicrobial effects, derivatives of benzamide (B126) have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.govmdpi.com This research explores how these compounds interact with biological pathways that mediate pain and inflammation.

In Vitro and In Vivo Pharmacological Evaluations

The anti-inflammatory potential of nitro-substituted benzamide derivatives has been evaluated through various in vitro assays. A study screened a series of these compounds for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.govresearchgate.net Certain derivatives demonstrated significant, dose-dependent inhibition of NO production, with IC₅₀ values as low as 3.7 μM, and did so without causing cytotoxicity to the macrophages. nih.govresearchgate.net

In vivo studies on related benzamide derivatives often employ models such as the carrageenan-induced paw edema test in rats to assess anti-inflammatory activity and the acetic acid-induced writhing test in mice for analgesic effects. nih.govnih.gov These models allow for the evaluation of a compound's ability to reduce swelling and pain responses in a living organism. For instance, studies on benzothiazole (B30560) derivatives containing a carboxamide moiety have shown significant inhibition of paw edema and writhing, comparable to standard anti-inflammatory drugs. nih.govbohrium.com

Table 2: In Vitro Anti-inflammatory Activity of Nitro-Substituted Benzamide Derivatives nih.gov

| Compound | Inhibitory Capacity on LPS-Induced NO Production (IC₅₀) |

|---|---|

| Compound 5 | 3.7 μM |

| Compound 6 | 5.3 μM |

Modulation of Inflammatory Biochemical Pathways

The anti-inflammatory action of benzamide derivatives is linked to their ability to modulate key biochemical pathways involved in the inflammatory response. A primary mechanism is believed to be the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a central regulator of inflammation, and its activation by stimuli like LPS leads to the production of pro-inflammatory cytokines. nih.govnih.gov

Research suggests that benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine, by preventing the activation of NF-κB. nih.gov In vitro studies on nitrobenzamide derivatives have confirmed this, showing that potent compounds significantly suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and TNF-α at the mRNA and protein levels. nih.govresearchgate.netulakbim.gov.tr By inhibiting these crucial mediators, nitrobenzamide derivatives can effectively disrupt the inflammatory cascade. nih.govnih.gov

Anticancer Research Initiatives

The investigation into 3-Methyl-4-nitrobenzamide and its derivatives has revealed promising avenues for anticancer research. Scientists are exploring the cytotoxicity of these compounds against various cancer cell lines and delving into their mechanisms of action at the molecular level.

Cytotoxicity and Antiproliferative Activity Assessments

Derivatives of this compound have been the subject of numerous studies to evaluate their ability to inhibit the growth of and kill cancer cells. Research has demonstrated that these compounds can reduce the viability of human cancer cells in a dose-dependent manner, with some derivatives showing IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. For instance, certain 4-substituted-3-nitrobenzamide derivatives have shown potent anti-tumor activity against cell lines such as HCT-116, MDA-MB435, and HL-60. researchgate.net

The structural characteristics of these derivatives play a crucial role in their antiproliferative effects. Studies on related nitro-substituted compounds, such as hydroxynaphthanilides, have shown that the position of the electron-withdrawing nitro group on the anilide ring correlates with the potency of cell growth inhibition. nih.gov Similarly, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents have exhibited significant inhibitory activity against various cancer cell lines. nih.gov For example, compounds designated as 7 and 10 in one study showed potent activity against K562 (leukemia), HL-60 (leukemia), and OKP-GS (renal carcinoma) cell lines. nih.gov

The antiproliferative effects of these compounds have been assessed using standard methods like the Water Soluble Tetrazolium Salts-1 (WST-1) assay and the Sulforhodamine B (SRB) assay. researchgate.netnih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Observed Value | Source |

|---|---|---|---|---|

| This compound | Human cancer cell lines | IC50 | 20 - 50 µM | |

| Compound 4a (a 4-substituted-3-nitrobenzamide derivative) | HCT-116, MDA-MB435, HL-60 | GI50 | 1.904 - 2.111 µM | researchgate.net |

| Compound 7 (a 4-methylbenzamide-purine derivative) | K562 | IC50 | 2.27 µM | nih.gov |

| Compound 7 (a 4-methylbenzamide-purine derivative) | HL-60 | IC50 | 1.42 µM | nih.gov |

| Compound 7 (a 4-methylbenzamide-purine derivative) | OKP-GS | IC50 | 4.56 µM | nih.gov |

| Compound 10 (a 4-methylbenzamide-purine derivative) | K562 | IC50 | 2.53 µM | nih.gov |

| Compound 10 (a 4-methylbenzamide-purine derivative) | HL-60 | IC50 | 1.52 µM | nih.gov |

Potential Interactions with Molecular Targets in Oncogenesis

Understanding how these compounds interact with molecular targets in cancer cells is key to developing effective therapies. Research indicates that this compound and its derivatives may exert their anticancer effects through multiple mechanisms. One proposed mechanism is the activation of apoptotic pathways, the process of programmed cell death that is often dysregulated in cancer. This can involve the inhibition of key cell proliferation and survival markers, such as cyclin D1 and Bcl-2.

Further studies on related derivatives have shown an ability to interfere with the cell cycle. For example, certain hydroxynaphthanilides can cause cancer cells to accumulate in the G1 phase of the cell cycle, which is associated with the downregulation of proteins like cyclin E1. nih.gov

A significant area of investigation is the potential for these compounds to act as protein kinase inhibitors. nih.gov Protein kinases are crucial components of cell signaling pathways that control cell growth and division, and they are often overactive in cancer. nih.gov Certain 4-methylbenzamide derivatives have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are key targets in cancer therapy. nih.gov Molecular modeling studies suggest these compounds can bind to the kinase, acting as either competitive inhibitors (competing with ATP for the binding site) or as allosteric inhibitors (binding to a different site to change the enzyme's shape and function). nih.gov

Exploration of Anticonvulsant Potential

Derivatives of this compound, specifically 4-nitro-N-phenylbenzamides, have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov These studies are part of a broader search for new antiepileptic drugs that can effectively treat multiple seizure types, including those resistant to current medications. nih.gov

In preclinical studies using mouse models, several 4-nitro-N-phenylbenzamide derivatives demonstrated efficacy in the maximal electroshock-induced seizure (MES) test, a standard model for screening potential anticonvulsants. nih.gov Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed significant activity. nih.gov The latter was also found to be active against seizures induced by subcutaneous pentylenetetrazole (scPtz), suggesting a broader spectrum of activity. nih.gov When administered orally to rats, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more potent in the MES test than phenytoin, a widely used antiepileptic drug. nih.gov

The effectiveness of these compounds is often quantified by their median effective dose (ED50), the dose that protects 50% of animals from seizures, and their median toxic dose (TD50), the dose that causes minimal neurological deficit in 50% of animals. The ratio of these two values gives the protective index (PI), an indicator of the drug's margin of safety.

| Compound | Test Model | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) | Source |

|---|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES (mice, i.p.) | 31.8 | 166.9 | 5.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES (mice, i.p.) | 90.3 | 1,068 | 11.8 | nih.gov |

Enzyme Inhibition Studies (e.g., α-glucosidase and α-amylase with relevant derivatives)

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov These enzymes play a critical role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in diabetes. nih.govnih.gov By delaying the breakdown and absorption of glucose, these inhibitors can help lower blood sugar levels after meals. nih.gov

In vitro studies have shown that many of these synthesized nitrobenzamide derivatives possess potent to moderate inhibitory activity against both enzymes. nih.govresearchgate.net The structure-activity relationship studies revealed that the presence of both an electron-donating group (like methyl, -CH3) and an electron-withdrawing group (like nitro, -NO2) on the phenyl ring significantly enhanced the inhibitory activity. nih.govresearchgate.net

One compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (designated 5o), was found to be exceptionally active. nih.gov It demonstrated a fourfold greater inhibitory potential against α-glucosidase and approximately six times greater inhibitory activity against α-amylase when compared to acarbose, a standard drug used for this purpose. nih.gov

| Compound/Derivative | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Acarbose (Standard) | α-Amylase | 5.60 ± 0.30 | nih.gov |

| Compound 5o | α-Amylase | 0.90 ± 0.31 | nih.gov |

| Compound 5b | α-Amylase | 5.30 ± 1.23 | nih.gov |

| Compound 5m | α-Amylase | 1.52 ± 0.84 | nih.gov |

| Compound 5p | α-Amylase | 2.10 ± 0.52 | nih.gov |

Utilization in Biological Assays and as Biochemical Probes

This compound and its structural analogs are utilized in various biological assays and serve as platforms for developing biochemical probes. The presence of the nitro group, which can undergo redox reactions or form reactive intermediates, makes these compounds useful for studying specific biological interactions and enzymatic pathways.

They are frequently employed as substrates or test compounds in a range of in vitro assays, including those designed to assess antimicrobial and anticancer activity. For example, the compound has been tested against bacterial strains like Escherichia coli and Staphylococcus aureus to determine its inhibitory effects on microbial growth.

Furthermore, the nitroaromatic structure is a key feature in studies of microbial degradation and biotransformation. Research on the breakdown of the related compound 3-methyl-4-nitrophenol (B363926) by bacteria has provided insights into the specific enzymes and metabolic pathways involved in the degradation of such pollutants. frontiersin.org This suggests that this compound could be used as a probe to identify and characterize novel enzymatic activities in microorganisms, which has potential applications in bioremediation. frontiersin.org

Assessment of Metabolic Stability and Biotransformation Pathways

Evaluating the metabolic stability of a compound is a critical step in drug discovery, as it determines how susceptible the compound is to being broken down by the body's enzymes. nih.gov This, in turn, influences key pharmacokinetic properties like bioavailability and half-life. nih.gov

The biotransformation of compounds structurally related to this compound has been studied in microbial systems. For instance, the degradation pathway of 3-methyl-4-nitrophenol in Burkholderia sp. strain SJ98 has been elucidated. frontiersin.org The process involves initial conversion by enzymes like PNP 4-monooxygenase, leading to the formation of intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) before the aromatic ring is cleaved. frontiersin.org These studies indicate that the enzymes responsible for degrading p-nitrophenol (PNP) are also active in the catabolism of its methyl-substituted derivatives. frontiersin.org

Deeper Insights into Molecular Mechanisms of Biological Action

The biological activities of this compound and its derivatives are deeply rooted in their molecular interactions and metabolic transformations within biological systems. The presence and orientation of the nitro group, in particular, play a critical role in defining the compound's mechanism of action. Its electron-withdrawing nature can influence interactions with biological macromolecules and serve as a substrate for reductive enzymes, leading to the formation of bioactive or cytotoxic intermediates.

Interaction with Specific Enzymes and Receptors

The therapeutic and biological effects of this compound derivatives are often initiated by their binding to specific enzymes and receptors. The nitro group, due to its electronic properties, can facilitate interactions with nucleophilic sites within the binding pockets of proteins, potentially leading to inhibition or modulation of their activity. nih.gov Molecular docking studies and biochemical assays have provided insights into these interactions.

For instance, certain nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory potential through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Molecular docking analyses have shown that the number and orientation of nitro groups can influence the binding efficiency of these compounds to the active site of iNOS. nih.govresearchgate.net

In a different context, derivatives of nitrobenzamide have been investigated as binders for Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. This interaction is crucial for the design of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. The affinity of these benzamide derivatives for CRBN is a key determinant of their efficacy in this application. nih.gov

Table 1: Interaction of this compound Derivatives with Specific Enzymes and Receptors

| Derivative Class | Target Enzyme/Receptor | Key Findings |

| Nitro-substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Compounds demonstrated dose-dependent inhibition of nitric oxide (NO) production. Molecular docking suggested that the number and orientation of nitro groups were crucial for efficient binding to the enzyme. nih.govresearchgate.net |

| Nitro-substituted benzamides | Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α) | Certain derivatives significantly suppressed the expression of these pro-inflammatory mediators at the mRNA and protein levels. nih.govresearchgate.net |

| N-(2,6-Dioxo-3-piperidyl)-2-methyl-4-nitrobenzamide | Cereblon (CRBN) | This derivative serves as a ligand for CRBN, a component of the E3 ubiquitin ligase complex, which is relevant for the development of PROTACs. nih.gov |

Role of Nitro Group Reduction in Generating Reactive Intermediates

A pivotal aspect of the mechanism of action for many nitroaromatic compounds, including this compound, is the metabolic reduction of the nitro group. mdpi.comsvedbergopen.com This bioactivation process is often mediated by enzymes known as nitroreductases, which are present in both mammalian and microbial cells. svedbergopen.comnih.gov The reduction of the nitro group is a stepwise process that generates several highly reactive intermediates. researchgate.net

The process involves a six-electron reduction that sequentially forms a nitroso (-NO), a hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.govlibretexts.org These intermediates, particularly the nitroso and hydroxylamino species, are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxic effects. nih.govnih.gov

Table 2: Stepwise Reduction of the Nitro Group and Generation of Reactive Intermediates

| Reduction Step | Intermediate Formed | Chemical Group | Key Characteristics |

| Initial Compound | Nitroaromatic | -NO₂ | Parent compound, substrate for nitroreductases. nih.gov |

| 2-electron reduction | Nitroso | -N=O | A highly reactive intermediate. nih.govlibretexts.org |

| 4-electron reduction | Hydroxylamino | -NHOH | Can undergo further reactions, including conjugation, leading to DNA-reactive species. nih.govlibretexts.org |

| 6-electron reduction | Amino | -NH₂ | The final, more stable reduction product. nih.govlibretexts.org |

Applications in Materials Science and Polymer Chemistry Based on 3 Methyl 4 Nitrobenzamide

Role as a Synthetic Building Block for Advanced Functional Materials

The primary role of 3-Methyl-4-nitrobenzamide in materials science is that of a crucial intermediate or precursor. Its chemical structure allows for a range of reactions, making it a valuable starting point for creating advanced functional materials. The presence of the nitro group, for instance, allows for reduction to an amino group, which can then undergo further reactions.

This reactivity is leveraged in the production of specialized industrial chemicals, including certain dyes and pigments. The synthesis of these larger, more complex molecules relies on the foundational structure provided by this compound. By modifying its functional groups, chemists can tailor the properties of the resulting materials, such as their color, stability, and interaction with other substances.

Contributions to Polymer and Nanomaterial Development

In the field of polymer science, this compound serves as a precursor to monomers that are integrated into polymer structures. Its most significant contribution is in the synthesis of functional dyes that can be chemically bonded to polymer fibers, thereby modifying the properties of the resulting material.

For example, derivatives of this compound are used to create reactive dyes that are then applied to polymer fabrics like polyester (B1180765). researchgate.net This process involves synthesizing a dye molecule from the benzamide (B126) derivative and then using it to dye the textile. The result is a polymer material with integrated functionalities that go beyond simple coloration. This approach is central to creating "smart textiles" where the functional additive is an intrinsic part of the material's chemistry.

Functionalization of Textile Fibers (e.g., in the synthesis of reactive dyes for mosquito repellency)

A prominent and well-researched application of this compound derivatives is in the creation of functionalized textiles with mosquito-repellent properties. researchgate.net This is achieved by synthesizing novel reactive dyes that incorporate a mosquito-repellent component.

The synthesis process often begins with a derivative of this compound, such as N,N-diethyl-3-methyl-4-nitrobenzamide. researchgate.netresearchgate.net This compound can be synthesized from N,N-diethyl-m-toluamide (DEET) via nitration. researchgate.net The nitro group on this derivative is then reduced to an amine (creating 4-amino-N,N-diethyl-3-methylbenzamide), providing a reactive site. This amino derivative is then diazotized and coupled with other chemical agents, such as cyanuric chloride and a sulfonic acid-containing compound, to build a complete reactive dye molecule. researchgate.net

This specially designed dye is then applied to textile fibers like nylon or polyester. The "reactive" nature of the dye allows it to form a covalent bond with the polymer chains of the fabric. researchgate.net This strong chemical bond ensures that the functional properties, such as mosquito repellency, are durable and can withstand multiple washes. researchgate.net Textiles treated in this manner have demonstrated high efficacy in repelling mosquitoes, alongside other benefits like UV protection and antibacterial activity. researchgate.net

| Property | Result | Wash Durability |

| Mosquito Repellency | 100% | Retained significantly after 20 washes |

| Antibacterial Activity | >93% | Not specified |

| UV Protection Factor (UPF) | >124 | Not specified |

| Table 1: Functional properties of polyester fabric dyed with a derivative of this compound. researchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Dual Agrochemical-Pharmacological Applications

The molecular architecture of 3-Methyl-4-nitrobenzamide, which features both a benzamide (B126) and a nitroaromatic group, is characteristic of compounds found in both agricultural and pharmaceutical products. This has spurred investigations into developing dual-purpose agents that could serve both sectors.

Agrochemical Significance: Benzamide derivatives are well-established in the agrochemical industry, with several commercial products functioning as herbicides and insecticides. Their mechanisms of action often involve the disruption of vital biological pathways in target organisms. For instance, certain benzamide herbicides are known to inhibit cellulose (B213188) biosynthesis in plants. The nitro group in this compound is also a key contributor to its bioactivity, as many nitroaromatic compounds possess herbicidal properties.

Pharmacological Significance: In pharmacology, the benzamide scaffold is a key component in a variety of therapeutic agents, including those with antiemetic, antipsychotic, and prokinetic properties. Nitroaromatic compounds have also been explored for a range of medical uses, such as in anticancer and antimicrobial therapies. The nitro group can be integral to a compound's mechanism of action, sometimes functioning as a prodrug that becomes active under specific physiological conditions, like the hypoxic environments found in tumors. nih.gov

The concept of repurposing agrochemicals for pharmaceutical use is a growing area of interest. bohrium.com This strategy is based on the common biological targets and pathways that exist between plants, pests, and human diseases. For example, cellular processes involved in proliferation and division can be targeted in both invasive plant species and cancerous cells. This creates opportunities to screen existing libraries of agrochemicals, which may include compounds structurally related to this compound, for new therapeutic applications.

Computational-Assisted Design of Analogs with Enhanced Biological Profiles and Reduced Adverse Effects

The fields of computational chemistry and molecular modeling are providing powerful tools to expedite the design and development of new chemical compounds. nih.gov For this compound, these in silico techniques are proving invaluable for creating analogs with superior efficacy and improved safety profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis establishes a mathematical link between the chemical structure of a series of compounds and their biological activity. nih.gov By examining a collection of related benzamide derivatives, QSAR models can be formulated to forecast the activity of new, yet-to-be-synthesized analogs of this compound. These models help pinpoint the structural elements that are crucial for a desired biological outcome, such as herbicidal or anticancer effects, and steer the creation of more effective compounds. For example, a QSAR study on nitrobenzamide derivatives could reveal the ideal placement and type of substituents on the aromatic ring to achieve a maximal biological response. researchgate.net

Molecular Docking: Molecular docking simulations are employed to forecast the binding mode and strength of a ligand to a specific biological target, like an enzyme or receptor. nih.gov If a biological target for this compound is known, molecular docking can facilitate the design of analogs that bind more strongly. This could entail altering the substituents on the benzamide structure to improve interactions with the active site of the target protein. For instance, if this compound is found to inhibit a kinase involved in cancer, docking studies could inform the design of analogs with greater inhibitory power.

These computational strategies not only aid in boosting the desired biological effects but also in predicting potential negative side effects. By simulating the interactions of designed analogs with unintended biological targets known to cause toxicity, researchers can focus on synthesizing compounds that are more likely to be both potent and safe.

Integration of Novel Synthetic Methodologies for Sustainable Production

There is a growing trend in the chemical industry towards adopting more sustainable and environmentally conscious manufacturing practices. For the synthesis of this compound and its derivatives, several innovative production methods are under investigation to minimize waste, lower energy usage, and reduce the reliance on hazardous materials.

Flow Chemistry: Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in traditional batch reactors, presents numerous benefits for the synthesis of nitroaromatic compounds. scitube.iorsc.org This method allows for more precise control over reaction conditions like temperature and pressure, resulting in improved yields and selectivity. For nitration reactions, which can be highly exothermic, flow chemistry offers greater safety by limiting the amount of reactive material at any one time. scitube.io The production of this compound could be transitioned to a flow-based system, potentially beginning with 3-methylbenzoic acid, which would undergo nitration and subsequent amidation in a continuous process.

Biocatalysis: The application of enzymes as catalysts, known as biocatalysis, represents another green chemistry approach suitable for synthesizing benzamides. Enzymes function under gentle reaction conditions (in terms of temperature, pressure, and pH) and often demonstrate high levels of selectivity. For the amidation stage in the synthesis of this compound, enzymes such as lipases or amidases could be utilized to connect 3-methyl-4-nitrobenzoic acid with an ammonia (B1221849) source. This offers an alternative to conventional chemical techniques that frequently necessitate harsh reagents and elevated temperatures.

Photocatalysis: Photocatalysis, which employs light to initiate chemical reactions, is a developing technology in the field of organic synthesis. Although it is not yet a widespread industrial practice, research is actively exploring photocatalytic methods for C-H activation and amidation, which could potentially be adapted for the synthesis of intricate benzamides.

These sustainable production techniques not only provide ecological advantages but may also result in more efficient and economical manufacturing processes for this compound and its future analogs.

Identification of Unexplored Therapeutic Areas and Novel Biological Targets

The benzamide and nitroaromatic structures are considered "privileged scaffolds" in medicinal chemistry due to their presence in a multitude of therapeutic agents. This suggests that this compound and its derivatives could have potential applications in medical fields beyond those typically associated with these chemical motifs.

Drug Repurposing: A prominent strategy in modern drug discovery is the repurposing of existing compounds for new medical uses. bohrium.commjpms.in Given that many drugs containing a benzamide structure are used for treating central nervous system conditions, there is an opportunity to investigate the neurological effects of this compound derivatives. Additionally, the observed connection between certain agrochemicals and anticancer properties suggests that a compound with herbicidal activity, such as a derivative of this compound, might be repurposed for use in oncology. nih.gov

Discovery of Novel Targets: The identification of new biological targets is essential for the creation of innovative treatments. High-throughput screening of this compound and a library of its analogs against a wide array of biological targets could uncover unforeseen activities. For example, while some benzamides are known to interact with dopamine (B1211576) receptors, derivatives of this compound might bind to other G-protein coupled receptors, ion channels, or enzymes not previously linked to this class of chemicals. The nitro group could also facilitate novel mechanisms of action, such as the targeted killing of hypoxic cells within tumors. nih.gov